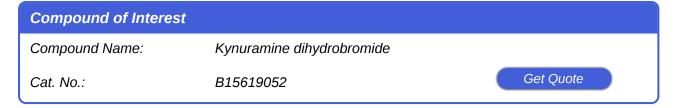


Kynuramine Dihydrobromide and Plasma Amine Oxidase: A Technical Guide to Their Interaction

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynuramine, an endogenous amine metabolite of tryptophan, serves as a valuable tool in biochemical and pharmacological research, primarily as a fluorescent substrate for various amine oxidases. Its interaction with plasma amine oxidase, also known as semicarbazide-sensitive amine oxidase (SSAO) or primary-amine oxidase, is of significant interest for studying enzyme kinetics, inhibitor screening, and understanding the metabolic pathways of biogenic amines. This technical guide provides a comprehensive overview of the interaction between **kynuramine dihydrobromide** and plasma amine oxidase, detailing quantitative data, experimental protocols, and the underlying biochemical pathways.

Quantitative Data Summary

The interaction between kynuramine and amine oxidases has been characterized by several key kinetic and binding parameters. The following table summarizes the available quantitative data from various studies, providing a comparative overview for researchers.

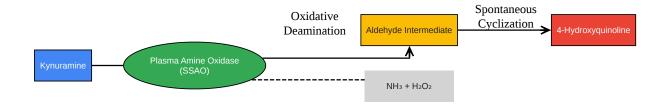


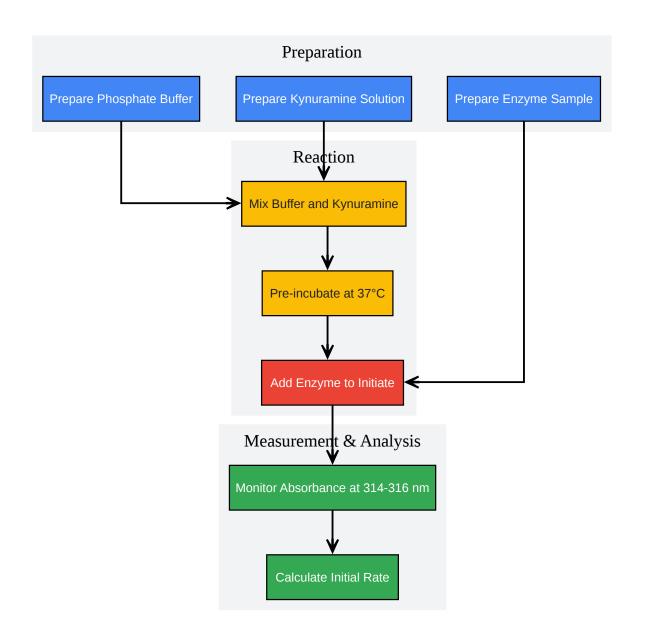
Parameter	Enzyme	Species/Sourc e	Value	Reference
Association Constant (Ka)	Plasma Amine Oxidase	Swine	1.8 x 105 M-1	[Massey & Churchich, 1977] [1]
Michaelis Constant (Km)	Monoamine Oxidase A (MAO- A)	Human (recombinant)	23.1 ± 0.8 μM	[Edmondson et al., 2019][2]
Maximum Velocity (Vmax)	Monoamine Oxidase A (MAO- A)	Human (recombinant)	10.2 ± 0.2 nmol/mg/min	[Edmondson et al., 2019][2]
Michaelis Constant (Km)	Monoamine Oxidase B (MAO-B)	Human (recombinant)	18.0 ± 2.3 μM	[Edmondson et al., 2019][2]
Maximum Velocity (Vmax)	Monoamine Oxidase B (MAO-B)	Human (recombinant)	7.35 ± 0.69 nmol/mg/min	[Edmondson et al., 2019][2]

Enzymatic Pathway and Signaling

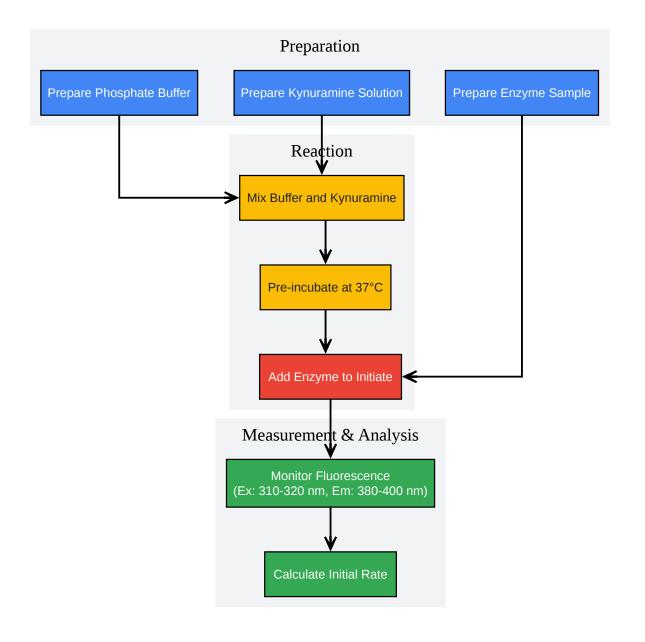
The enzymatic oxidation of kynuramine by plasma amine oxidase is a two-step process. Initially, the primary amine group of kynuramine is oxidatively deaminated by the enzyme, producing an unstable aldehyde intermediate, ammonia, and hydrogen peroxide. This aldehyde intermediate then undergoes a spontaneous, non-enzymatic intramolecular cyclization to form the stable, fluorescent product, 4-hydroxyquinoline.[3][4]











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